molecular formula C17H23Cl2NO B311354 N-(2,5-dichlorophenyl)undec-10-enamide

N-(2,5-dichlorophenyl)undec-10-enamide

Cat. No.: B311354
M. Wt: 328.3 g/mol
InChI Key: UXUKXPKAYYKWRQ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)undec-10-enamide is a synthetic organic compound characterized by an undec-10-enamide backbone substituted with a 2,5-dichlorophenyl group. Its molecular formula is C₁₇H₂₂Cl₂NO, with a molecular weight of 324.27 g/mol. The compound features a terminal alkene (undec-10-enamide) and a dichlorinated aromatic ring, which may influence its physicochemical properties and biological activity.

Key structural features include:

  • Dichlorophenyl group: The 2,5-dichloro substitution pattern on the benzene ring may enhance lipophilicity and influence binding interactions in biological systems.
  • Undec-10-enamide chain: The long aliphatic chain with a terminal double bond could affect solubility and metabolic stability.

Properties

Molecular Formula

C17H23Cl2NO

Molecular Weight

328.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)undec-10-enamide

InChI

InChI=1S/C17H23Cl2NO/c1-2-3-4-5-6-7-8-9-10-17(21)20-16-13-14(18)11-12-15(16)19/h2,11-13H,1,3-10H2,(H,20,21)

InChI Key

UXUKXPKAYYKWRQ-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

N-(3-chlorophenyl)-10-undecenamide

This analog, documented in (CAS 29246-35-3), shares the undecenamide backbone but differs in the substitution position of the chlorine atom on the phenyl ring (3-chloro vs. 2,5-dichloro). Key comparisons include:

Property N-(2,5-dichlorophenyl)undec-10-enamide N-(3-chlorophenyl)-10-undecenamide
Molecular Formula C₁₇H₂₂Cl₂NO C₁₇H₂₄ClNO
Molecular Weight 324.27 g/mol 293.83 g/mol
Chlorine Substitution 2,5-dichloro 3-chloro
Potential Applications Not explicitly stated (inferred from analogs) Unknown (limited data)

Structural Implications :

  • The additional chlorine atom in the 2,5-dichloro compound increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Benzothiazole-Based Amides from Patent Literature

lists compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea . While these differ in core structure (benzothiazole vs. undecenamide), they share functional groups (amides, chlorinated aryl rings) relevant to pharmacological activity:

Feature This compound Benzothiazole-Based Analogs
Core Structure Undecenamide Benzothiazole
Chlorinated Aryl Group 2,5-dichlorophenyl 3,4-dichlorophenyl or 3-chlorophenyl
Additional Groups Terminal alkene Trifluoromethyl, urea linkages

Functional Differences :

  • Benzothiazole cores are often associated with kinase inhibition or antimicrobial activity, suggesting that the undecenamide compound might target different biological pathways.
  • The trifluoromethyl group in the patent compounds enhances metabolic stability and electronegativity, a feature absent in the undecenamide derivatives .

General Trends in Chlorinated Aryl Amides

Key findings from structural analogs include:

  • Substitution Position : Meta (3-) or para (4-) chloro groups on phenyl rings are common in bioactive compounds, but ortho (2-) substitutions (as in 2,5-dichloro) may introduce steric effects that hinder binding to certain enzymes .
  • Chain Length : Longer aliphatic chains (e.g., undecenamide) may improve lipid bilayer penetration but increase susceptibility to oxidative metabolism.

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